

Comparing (3-Ethoxy-4-methoxyphenyl)boronic acid with other boronic acids

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Compound of Interest

Compound Name: (3-Ethoxy-4-methoxyphenyl)boronic acid

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An In-Depth Comparative Guide to **(3-Ethoxy-4-methoxyphenyl)boronic Acid** and Its Analogs in Cross-Coupling Reactions

For researchers and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic efficiency and the properties of the final molecule. Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This guide provides a detailed comparison of **(3-Ethoxy-4-methoxyphenyl)boronic acid** with other commonly used boronic acids, offering insights into their relative performance, supported by experimental data and protocols.

Our focus is to elucidate the subtle yet significant impact of substitution patterns on the phenyl ring, specifically comparing the target molecule to Phenylboronic acid, 4-Methoxyphenylboronic acid, and 3,4-Dimethoxyphenylboronic acid. This analysis will aid scientists in making informed decisions for their synthetic strategies, particularly in the construction of complex biaryl structures prevalent in medicinal chemistry.^{[2][3]}

Physicochemical Properties: A Foundation for Reactivity

The physical properties of a reagent dictate its handling, storage, and solubility, which are crucial parameters in designing a successful reaction. The boronic acids under comparison,

while structurally similar, exhibit distinct characteristics. **(3-Ethoxy-4-methoxyphenyl)boronic acid**, with its additional ethoxy group, has a higher molecular weight and a different polarity profile compared to its simpler analogs.

Property	(3-Ethoxy-4-methoxyphenyl)boronic acid	Phenylboronic acid	4-Methoxyphenylboronic acid	3,4-Dimethoxyphenylboronic acid
CAS Number	915201-13-7[4][5][6][7]	98-80-6	5720-07-0[8][9]	122775-35-3[10]
Molecular Formula	C ₉ H ₁₃ BO ₄ [11]	C ₆ H ₇ BO ₂	C ₇ H ₉ BO ₃ [9][12][13]	C ₈ H ₁₁ BO ₄ [10][14]
Molecular Weight	196.01 g/mol	121.93 g/mol	151.96 g/mol [9][12][13]	181.98 g/mol [14]
Melting Point (°C)	N/A	216-219	208-210[12]	245-250[15][16]
Appearance	White to off-white powder	White crystalline powder	White to off-white crystalline powder[9]	White crystalline solid[15]
Solubility	Soluble in Methanol, DMSO	Soluble in hot water, ether, acetone	Soluble in DMSO and methanol[8]	Soluble in water, alcohols, ethers[15]

The Suzuki-Miyaura Coupling: Mechanism and Electronic Effects

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[2] The reaction's efficacy is heavily influenced by the electronic nature of the boronic acid. The mechanism proceeds through a catalytic cycle involving a palladium complex.

The key steps are:

- Oxidative Addition: The palladium(0) catalyst adds to the aryl halide ($\text{Ar}^1\text{-X}$).
- Transmetalation: The organic group from the boronic acid (Ar^2) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
- Reductive Elimination: The two organic groups ($\text{Ar}^1\text{-Ar}^2$) are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.[17]



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